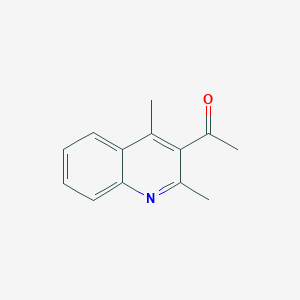

1-(2,4-Dimethylquinolin-3-yl)ethanone

Overview

Description

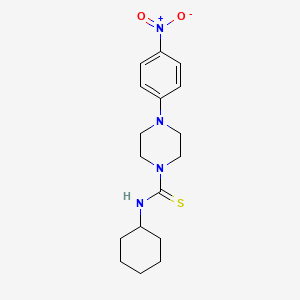

1-(2,4-Dimethylquinolin-3-yl)ethanone is a chemical compound . Its molecular formula is C13H14ClNO .

Synthesis Analysis

The synthesis of 1-(2,4-Dimethylquinolin-3-yl)ethanone can be achieved from the condensation of 2-aminoacetophenone with acetylacetone in the presence of FeCl3.6H2O as a catalyst and water as a solvent . This method offers several advantages such as shorter reaction time, milder conditions, easy workup, and better yields .Molecular Structure Analysis

The molecular structure of 1-(2,4-Dimethylquinolin-3-yl)ethanone is represented by the molecular formula C13H14ClNO . The molecular weight of this compound is 235.70936 .Chemical Reactions Analysis

The reaction of 2-aminoacetophenone with acetylacetone in the presence of the H-ZSM-5 h zeolite provides the formation of 1-(2,4-dimethylquinolin-3-yl)ethanone at a 100% selectivity and a ketone conversion of 82% . It has been shown that the catalyst can be used five times without regeneration .Scientific Research Applications

Antimicrobial Agents

1-(2,4-Dimethylquinolin-3-yl)ethanone derivatives have been synthesized and evaluated for antimicrobial properties. For example, compounds containing this structure demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and antifungal activity against Aspergillus niger and Ustilago maydis (Raju et al., 2016).

Synthetic Methods

Research includes the development of new synthetic routes for compounds incorporating 1-(2,4-Dimethylquinolin-3-yl)ethanone. For instance, a practical synthesis route was developed for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide starting from 2-aminophenyl-ethanone (Wenpeng et al., 2014).

Structural and Vibrational Studies

Studies have been conducted on the structural and vibrational characteristics of compounds like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. These investigations include single crystal X-ray diffraction, FTIR, NMR analysis, and DFT computations (Murugavel et al., 2016).

Antioxidant and Antibacterial Activities

Compounds derived from 1-(2,4-Dimethylquinolin-3-yl)ethanone have been assessed for antioxidant, antifungal, and antibacterial activities. For instance, some derivatives exhibited notable DPPH free radical scavenging activity and significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Kumar & Vijayakumar, 2017).

Antituberculosis Studies

Some 3-heteroarylthioquinoline derivatives synthesized from 1-(2,4-Dimethylquinolin-3-yl)ethanone have shown promising in vitro antituberculosis activity. Certain compounds were highly active against Mycobacterium tuberculosis H37Rv, demonstrating their potential in antituberculosis drug development (Chitra et al., 2011).

Antioxidant and Anti-Diabetic Agent Research

Novel chloroquinoline derivatives, including 1-(2,4-Dimethylquinolin-3-yl)ethanone, have been synthesized and evaluated for their antioxidant activity. Studies indicate that these compounds could act as effective anti-diabetic agents by inhibiting key proteins involved in diabetes (Murugavel et al., 2017).

Antibacterial Activity of Synthesized Derivatives

Research includes the synthesis of novel 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, demonstrating potential antibacterial activity against various bacterial strains (Joshi et al., 2011).

properties

IUPAC Name |

1-(2,4-dimethylquinolin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAMYKCBRHBKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368931 | |

| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylquinolin-3-yl)ethanone | |

CAS RN |

14428-41-2 | |

| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-Oxo-2-(pyridin-4-ylmethylamino)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224347.png)

![[2-[(2-Bromophenyl)methoxy]phenyl]-[4-(2-pyrimidinyl)-1-piperazinyl]methanone](/img/structure/B1224348.png)

![(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1224351.png)

![4-Nitrobenzoic acid [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl ester](/img/structure/B1224353.png)

![(4-Methylphenyl)-[4-[4-nitro-2-(1-pyrrolyl)phenyl]-1-piperazinyl]methanone](/img/structure/B1224361.png)

![N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224362.png)

![3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid](/img/structure/B1224363.png)

![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1224366.png)

![N-(3-cyano-2-thiophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1224367.png)

![2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole](/img/structure/B1224370.png)